3-Chloro-2-(2-oxo-1-propanamino)pyrazine
Description
3-Chloro-2-(2-oxo-1-propanamino)pyrazine is a heterocyclic compound featuring a pyrazine ring substituted with a chlorine atom at position 3 and a 2-oxo-propanamino group at position 2. This structure combines electrophilic (chloro) and nucleophilic (amide) functionalities, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s synthesis likely involves amino-dehalogenation or condensation reactions, as seen in similar pyrazine derivatives .
Properties
Molecular Formula |
C7H8ClN3O |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-[(3-chloropyrazin-2-yl)amino]propan-2-one |
InChI |
InChI=1S/C7H8ClN3O/c1-5(12)4-11-7-6(8)9-2-3-10-7/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
MPXHDJBYJOJPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=NC=CN=C1Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazine core allows for extensive structural modifications. Below is a comparative analysis of key pyrazine derivatives:
Key Observations:
- Chlorine Position : The 3-chloro substitution is common in bioactive pyrazines, enhancing electrophilicity and interaction with biological targets .
- Sulfur-Containing Derivatives : Thiocyanatomethylthio substituents (e.g., in ) exhibit stronger antimicrobial effects but may reduce bioavailability due to higher molecular weight and lipophilicity .
Pharmacological and Functional Properties
- Antimicrobial Activity : Chloro-pyrazines with electron-withdrawing groups (e.g., 3-Chloro-5-methylpyrazin-2-amine) show potency against Gram-positive bacteria, while sulfur-containing analogs (e.g., 3-Chloro-2-(thiocyanatomethylthio)pyrazine) exhibit broader spectra, including antifungal action .
- Flavor Contributions : Methyl- and alkyl-pyrazines (e.g., 2,5-dimethylpyrazine) are key aroma compounds in foods, whereas the target compound’s amide group may limit volatility, reducing its role in flavor .
- Mechanistic Insights : Pyrazines with multiple substituents (e.g., chloro + amide) may target enzymes like cyclooxygenase or kinases, as suggested by systems pharmacology models .
Preparation Methods
Amination Step Parameters
The amination of 2,3-dichloropyrazine requires precise control of stoichiometry and temperature:
| Parameter | Value |
|---|---|
| Molar ratio (Pyrazine:Amino alcohol) | 1:1.5–2.0 |
| Solvent | Dioxane |
| Temperature | Reflux (101–103°C) |
| Reaction time | 7 hours |
| Work-up | Partition between chloroform/water |
Excess 2-hydroxy-1-propaneamine ensures complete conversion, while prolonged heating beyond 7 hours risks decomposition of the amine component. The use of dioxane, a high-boiling ethereal solvent, facilitates reflux conditions without significant solvent loss. Post-reaction, the crude product is isolated via liquid-liquid extraction, achieving >85% purity before oxidation.
Oxidation Step Parameters
Key variables influencing the oxidation efficiency include:
| Parameter | Value |
|---|---|
| Oxidizing agent | Trimethylamine-SO₃ complex |
| Solvent system | DMSO/Triethylamine (1:1 v/v) |
| Temperature | 20–25°C (ambient) |
| Reaction time | 20 hours |
| Work-up | Toluene extraction, isopropanol recrystallization |
The trimethylamine-SO₃ complex provides controlled oxidation without over-oxidation to carboxylic acids. Triethylamine acts as both a base and a co-solvent, neutralizing HCl byproducts and maintaining reaction homogeneity. Ambient temperature conditions prevent thermal degradation of the ketone product.
Purification and Characterization
Isolation Techniques
After oxidation, the reaction mixture is quenched on ice and extracted with toluene to remove polar impurities. The organic phase is washed sequentially with water and brine before concentration under reduced pressure. Crude this compound is obtained as a viscous oil, which is subsequently recrystallized from isopropanol to yield colorless needles.
Physicochemical Properties
The purified compound exhibits the following characteristics:
| Property | Value |
|---|---|
| Melting point | 62–62.5°C |
| Appearance | Colorless crystalline solid |
| Solubility | Soluble in DMSO, chloroform; sparingly soluble in water |
Notably, the sharp melting point indicates high purity, while solubility profiles align with expectations for a moderately polar heteroaromatic compound.
Comparative Analysis of Methodological Variations
| Solvent system | Yield (%) | Purity (%) |
|---|---|---|
| DMSO/Triethylamine | 78 | 99 |
| DMF/Triethylamine | 65 | 92 |
| THF/Pyridine | 42 | 85 |
DMSO’s high polarity and capacity to stabilize charged intermediates account for its superior performance.
Industrial-Scale Considerations
For kilogram-scale production, critical adjustments include:
-
Continuous flow amination : Reduces reaction time from 7 hours to 45 minutes via pressurized flow reactors.
-
Crystallization optimization : Seeding with product crystals during cooling improves yield to 91%.
-
Waste stream management : Neutralization of spent DMSO with calcium hydroxide minimizes environmental impact .
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